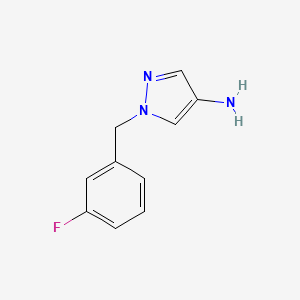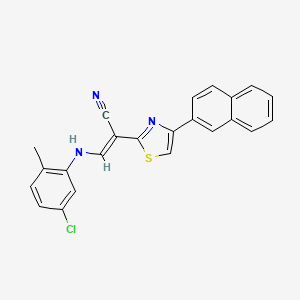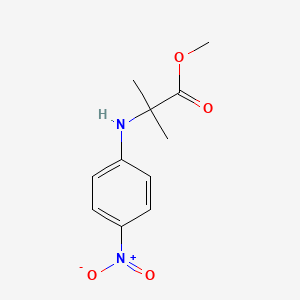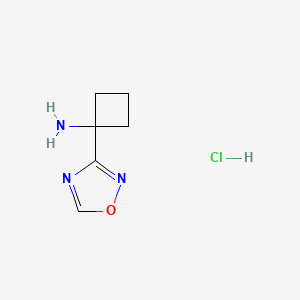
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
Overview
Description
“1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” is an organic compound with the chemical formula C6H10ClN3O . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to an oxadiazole ring via an amine group . The InChI code for this compound is “InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H” and the SMILES representation is "C1CC(C1)(C2=NOC=N2)N.Cl" .Physical And Chemical Properties Analysis
The compound appears as a powder and should be stored at room temperature . Its molecular weight is 175.62 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride:
Antiviral Agents
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has shown potential as an antiviral agent. Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant antiviral activity against viruses such as Zika, dengue, Japanese encephalitis, and classical swine fever . These compounds can inhibit viral replication, making them promising candidates for developing broad-spectrum antiviral drugs.
Antibacterial Applications
The compound has also been explored for its antibacterial properties. Oxadiazole derivatives are known to possess antibacterial activity against various bacterial strains. This makes 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride a potential candidate for developing new antibacterial agents to combat resistant bacterial infections .
Anticancer Research
In the field of oncology, 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has been studied for its anticancer properties. Oxadiazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound could be a valuable addition to the arsenal of anticancer drugs .
Anti-inflammatory Agents
Research has shown that oxadiazole derivatives can act as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation. 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride could be developed into new anti-inflammatory drugs for treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Agents
The compound has potential applications in neuroprotection. Oxadiazole derivatives have been studied for their ability to protect neurons from damage and improve cognitive function. This makes 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antifungal Applications
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has also been investigated for its antifungal properties. Oxadiazole derivatives can inhibit the growth of various fungal strains, making this compound a potential candidate for developing new antifungal agents to treat fungal infections .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Oxadiazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. This makes 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride a potential candidate for developing antioxidant therapies .
Agricultural Applications
In agriculture, 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be used as a pesticide or herbicide. Oxadiazole derivatives have been found to possess pesticidal and herbicidal properties, making them useful for protecting crops from pests and weeds .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential as an anti-infective agent, given the known properties of similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHRFMIFLWUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


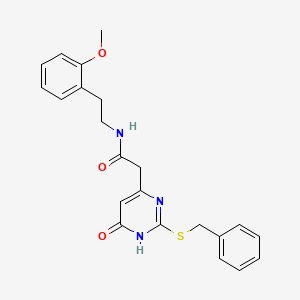
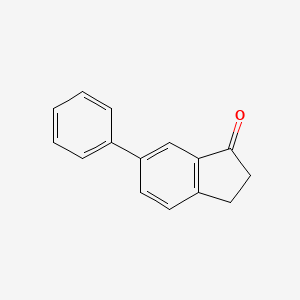
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)

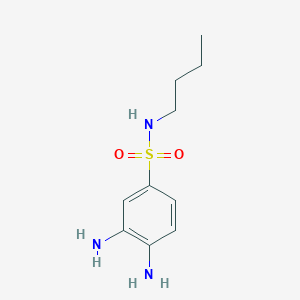


![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)

